

impact of DMSO concentration on GLPG1837 activity

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Compound of Interest		
Compound Name:	GLPG1837	
Cat. No.:	B607657	Get Quote

Technical Support Center: GLPG1837

Welcome to the technical support center for **GLPG1837**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **GLPG1837** in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is GLPG1837 and what is its mechanism of action?

A1: **GLPG1837** is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In individuals with certain CFTR mutations, the protein channel does not open efficiently, leading to a decrease in ion flow across the cell membrane. **GLPG1837** acts by binding to the CFTR protein and increasing the probability that the channel will be open, thereby restoring the flow of chloride ions.[2][3] Research suggests that **GLPG1837** shares a common mechanism of action and binding site with another CFTR potentiator, ivacaftor (VX-770).[2][4]

Q2: What is the recommended solvent for dissolving **GLPG1837**?

A2: The recommended solvent for **GLPG1837** is dimethyl sulfoxide (DMSO).[5][6] It is highly soluble in DMSO, with concentrations of 10 mM or even up to \geq 250 mg/mL being achievable. [1][6][7]



Q3: How should stock solutions of GLPG1837 be prepared and stored?

A3: **GLPG1837** stock solutions are typically prepared in DMSO.[1][4] For example, a 10 mM stock solution is commonly used.[4][7] It is recommended to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]

Troubleshooting Guides

Issue: My experimental results with **GLPG1837** are inconsistent or show high variability.

This issue can arise from several factors, many of which may be related to the use of DMSO as a solvent.

- Possible Cause 1: DMSO Concentration Effects. Even at low concentrations, DMSO can have off-target effects on cells, including altering signaling pathways and gene expression.
 These effects can be heterogeneous and vary between different cell lines.
 - Troubleshooting Steps:
 - Maintain Consistent Final DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all experimental wells or conditions, including vehicle controls.
 - Perform a DMSO Dose-Response Control: To understand the impact of the solvent on your specific assay and cell line, perform a control experiment where cells are treated with a range of DMSO concentrations equivalent to those used in your GLPG1837 dilutions.
 - Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically well below 0.5%) to minimize its off-target effects.
- Possible Cause 2: GLPG1837 Precipitation. Although highly soluble in DMSO, diluting the stock solution into aqueous buffers can sometimes lead to precipitation of the compound, especially at higher concentrations.



- Troubleshooting Steps:
 - Visual Inspection: Before adding to cells, visually inspect the final dilution of GLPG1837 for any signs of precipitation.
 - Serial Dilutions: Prepare intermediate dilutions of GLPG1837 in DMSO before the final dilution in aqueous buffer to minimize the risk of precipitation.
 - Solubility in Assay Media: Confirm the solubility of GLPG1837 in your specific cell culture medium.
- Possible Cause 3: Purity and Storage of DMSO. The quality of the DMSO and storage conditions of the stock solution can impact results.
 - Troubleshooting Steps:
 - Use High-Purity DMSO: Always use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
 - Proper Stock Solution Storage: Aliquot stock solutions and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1] Avoid repeated freeze-thaw cycles.

Issue: I am observing cytotoxicity or unexpected cellular effects at higher concentrations of **GLPG1837**.

- Possible Cause: Combined Effect of GLPG1837 and DMSO. The observed effect could be
 due to the pharmacological activity of GLPG1837, the cytotoxic effects of DMSO at higher
 concentrations, or a combination of both.
 - Troubleshooting Steps:
 - Deconvolute the Effects: Run parallel experiments with GLPG1837 in a constant, low concentration of DMSO and a vehicle control with varying concentrations of DMSO. This will help distinguish between the effects of the compound and the solvent.
 - Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo)
 with your DMSO vehicle control to determine the toxicity threshold of DMSO for your



specific cell line.

Quantitative Data

Table 1: In Vitro Potency of GLPG1837 on Various CFTR Mutants

CFTR Mutant	Assay Type	EC50 (nM)
F508del	YFP Halide Assay	3
G551D	YFP Halide Assay	339
Wild-Type	Reporter Assay	88
F508del	Reporter Assay	3
G551D	Reporter Assay	339
G551D (patient-derived bronchial epithelial cells)	TECC Assay	159

Data sourced from MedChemExpress and Cayman Chemical product descriptions.[1][5]

Table 2: Solubility of GLPG1837

Solvent	Solubility
DMSO	≥ 250 mg/mL (~717.52 mM)
DMSO	≥ 100 mg/mL

Data sourced from MedChemExpress and AbMole BioScience product descriptions.[1][6]

Experimental Protocols

1. Yellow Fluorescent Protein (YFP) Halide Assay

This assay is used to measure CFTR-mediated chloride transport.

· Cell Seeding:



- HEK293 cells are transfected with plasmids containing the desired CFTR mutant and a halide-sensitive YFP.
- Transfected cells are seeded in black, poly-d-lysine coated 96-well plates at a density of approximately 70,000 cells per well.[1][8]

Cell Culture:

 Cells are incubated for 24 hours at 37°C (or 27°C for F508del CFTR to promote cell surface localization).[1][8]

Assay Procedure:

- $\circ~$ Cells are treated with a CFTR activator, such as 10 μM forskolin, to stimulate the channel. [1][8]
- Immediately following stimulation, various concentrations of GLPG1837 (or vehicle control) are added.[1][8]
- The change in YFP fluorescence, which is quenched by halide influx, is measured over time using a plate reader.

2. Transepithelial Clamp Circuit (TECC) Assay

This assay measures ion transport across a polarized epithelial cell monolayer.

• Cell Culture:

 Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.

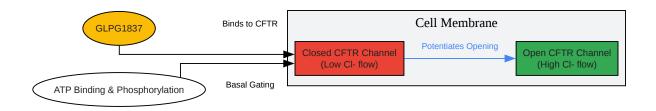
Assay Procedure:

- The cell monolayers are mounted in an Ussing chamber.
- A short-circuit current (Isc) is measured to quantify ion flow.



- Compounds, including a CFTR activator (e.g., forskolin) and GLPG1837, are added to the apical and/or basolateral sides of the monolayer.
- The change in Isc is recorded to determine the effect of GLPG1837 on CFTR activity.[8]

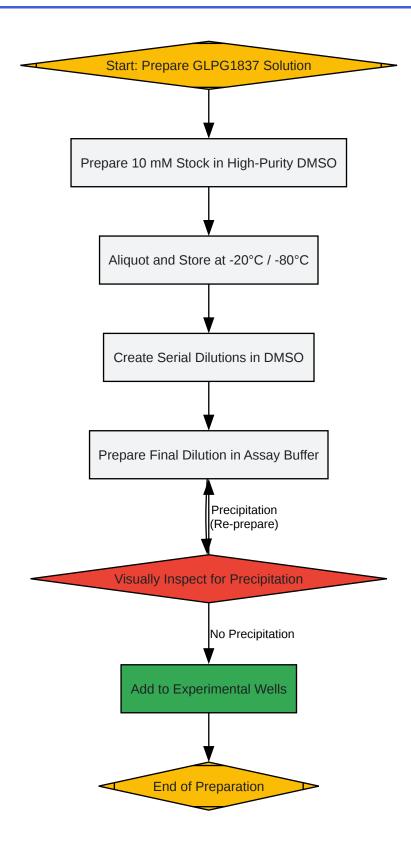
Visualizations



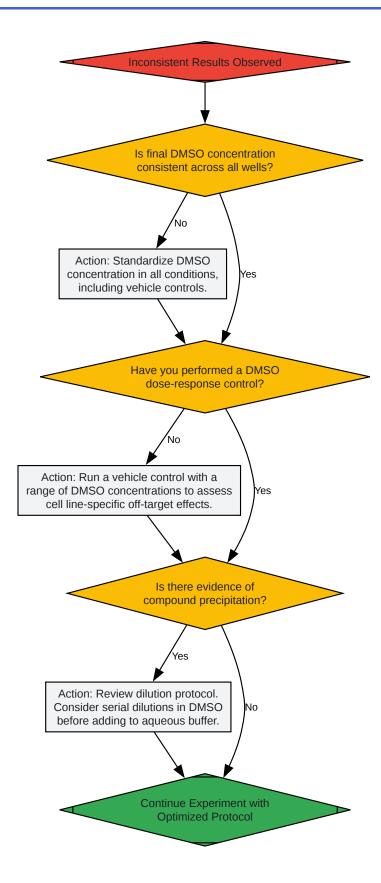
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Caption: Mechanism of action of **GLPG1837** as a CFTR potentiator.









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